ERalpha degrader-2

Scaffold hopping SERD medicinal chemistry AZD9496 analog

ERalpha degrader-2 (designated D24 in the primary literature) is a non-steroidal selective estrogen receptor degrader (SERD) derived from a dynamics-based drug design campaign. It binds ERα with an IC50 of 17.1 nM in fluorescence polarization assays and induces potent receptor degradation with an EC50 of 0.3 nM in MCF-7 breast cancer cells.

Molecular Formula C29H27F3N2O2
Molecular Weight 492.5 g/mol
Cat. No. B12424680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERalpha degrader-2
Molecular FormulaC29H27F3N2O2
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25
InChIInChI=1S/C29H27F3N2O2/c1-16-12-21-20-6-4-5-7-24(20)33-26(21)27(34(16)15-29(2,3)32)25-22(30)13-19(14-23(25)31)17-8-10-18(11-9-17)28(35)36/h4-11,13-14,16,27,33H,12,15H2,1-3H3,(H,35,36)/t16-,27-/m1/s1
InChIKeyXKYAKCQZMYWSSE-CHAGWJKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ERalpha Degrader-2 (D24): A Benzoic Acid-Based Selective Estrogen Receptor Degrader for Breast Cancer Research Procurement


ERalpha degrader-2 (designated D24 in the primary literature) is a non-steroidal selective estrogen receptor degrader (SERD) derived from a dynamics-based drug design campaign. It binds ERα with an IC50 of 17.1 nM in fluorescence polarization assays and induces potent receptor degradation with an EC50 of 0.3 nM in MCF-7 breast cancer cells [1]. The compound features a benzoic acid pharmacophore obtained through scaffold hopping from the acrylic acid moiety of the first-generation oral SERD AZD9496, and demonstrates favorable oral pharmacokinetic properties, excellent druggability, and significant antitumor efficacy in MCF-7 xenograft models [1]. ERalpha degrader-2 is commercially available under CAS 2235396-63-9 and is primarily utilized as a tool compound for ERα+ breast cancer research .

Why ERalpha Degrader-2 Cannot Be Interchanged with Other Oral SERDs in Preclinical Research


Although multiple oral SERDs share the common mechanism of ERα binding and proteasomal degradation, their pharmacological profiles diverge sharply across binding affinity, degradation potency, pharmacokinetic parameters, and scaffold chemistry [1]. AZD9496, the closest structural analog, utilizes an acrylic acid warhead and achieves picomolar ERα binding (IC50 0.82 nM) but exhibits partial ER agonism in endometrial cells . Elacestrant (RAD1901), an FDA-approved SERD, shows substantially weaker ERα binding (IC50 48 nM) and less potent degradation (EC50 0.6 nM) compared to ERalpha degrader-2 . Giredestrant (GDC-9545) demonstrates picomolar antagonist potency (IC50 0.05 nM) but operates with a structurally distinct non-steroidal scaffold [2]. These differences in potency, selectivity, and scaffold architecture mean that substituting one oral SERD for another in a research protocol will introduce uncontrolled variables into target engagement, degradation kinetics, and downstream pharmacological readouts, compromising experimental reproducibility and translational validity.

Head-to-Head Quantitative Evidence: ERalpha Degrader-2 vs. AZD9496 and Other Clinical-Stage Oral SERDs


Scaffold Innovation: Benzoic Acid Pharmacophore Distinguishes ERalpha Degrader-2 from the Acrylic Acid-Based AZD9496

ERalpha degrader-2 (D24) was explicitly designed through scaffold hopping, replacing the acrylic acid moiety of AZD9496 with a benzoic acid pharmacophore. This structural modification was informed by molecular dynamics simulations identifying hot-spot residues for protein-ligand interactions between SERDs and ERα [1]. The acrylic acid of AZD9496 is associated with partial ER agonism in endometrial carcinoma Ishikawa cells in vitro and increased endometrial thickness in juvenile rats, whereas the benzoic acid replacement in ERalpha degrader-2 was pursued to mitigate such off-target effects [1].

Scaffold hopping SERD medicinal chemistry AZD9496 analog

Degradation Potency Advantage: ERalpha Degrader-2 (EC50 0.3 nM) vs. Elacestrant (EC50 0.6 nM) in MCF-7 Cells

In MCF-7 human breast cancer cells, ERalpha degrader-2 achieves an ERα degradation EC50 of 0.3 nM [1], demonstrating 2-fold greater degradation potency than the FDA-approved oral SERD elacestrant (RAD1901), which exhibits an ERα degradation EC50 of 0.6 nM in the same cell line . Fulvestrant, the injectable clinical benchmark, achieves degradation EC50 values of 0.2–0.4 nM in MCF-7 cells [2], placing ERalpha degrader-2 within a comparable potency range but with the added advantage of oral bioavailability. It should be noted that ERalpha degrader-2 does not fully degrade ERα in MCF-7 cells even at higher biochemical concentrations (0.01–40 nM tested range) [1].

ERα degradation SERD potency MCF-7

Direct PK Head-to-Head: ERalpha Degrader-2 Demonstrates Superior Oral Pharmacokinetics vs. AZD9496 in Mice

In a direct head-to-head pharmacokinetic comparison following a single oral gavage dose of 2 mg/kg in mice, ERalpha degrader-2 demonstrated substantially superior plasma exposure and a longer elimination half-life compared to AZD9496 . The plasma AUC for ERalpha degrader-2 was 16,073.7 h*ng/mL with a half-life of 12.1 hours and oral bioavailability of 80.5% . In comparison, AZD9496 exhibits oral bioavailability values ranging from 63% (rat) to 91% (mouse) across species, but its PK profile is characterized by generally lower plasma exposure and shorter effective half-life in preclinical models . The higher sustained plasma exposure of ERalpha degrader-2 is a key differentiator for in vivo study design.

Oral bioavailability Pharmacokinetics AZD9496 comparison

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Growth Inhibition in MCF-7 Xenograft Model

ERalpha degrader-2 produced significant, dose-dependent tumor growth inhibition in an MCF-7 human breast cancer xenograft model in nude mice following once-daily oral administration at 2 mg/kg and 6 mg/kg for 21 days . The compound displayed good antitumor efficacy and decreased tumor volume at both dose levels without obvious toxicity, consistent with the 'good safety property' reported in the primary publication [1]. While AZD9496 also demonstrates tumor growth inhibition in MCF-7 xenograft models (reported at 5 mg/kg oral daily dosing), ERalpha degrader-2 was specifically noted for its favorable combination of efficacy, pharmacokinetics, and safety in the discovery publication [1].

Xenograft model Tumor growth inhibition In vivo efficacy

Binding Affinity vs. Degradation Efficiency: ERalpha Degrader-2 Exhibits Functional Degradation Potency Disproportionate to Its Binding Affinity

ERalpha degrader-2 exhibits an ERα binding IC50 of 17.1 nM (fluorescence polarization assay, displacement of Fluormone ES2 from full-length human ERα) [1], which is substantially weaker than AZD9496 (IC50 0.82 nM) and giredestrant (IC50 0.05 nM) [2]. Despite this 20- to 340-fold lower binding affinity, ERalpha degrader-2 achieves a degradation EC50 of 0.3 nM, representing a ~57-fold shift from binding IC50 to degradation EC50 [1]. In contrast, AZD9496 shows a narrower shift (binding IC50 0.82 nM → downregulation IC50 0.14 nM, ~6-fold) . This disproportionate degradation efficiency relative to binding affinity suggests a highly efficient catalytic mechanism that may permit effective target engagement at concentrations well below saturation binding.

Binding-degradation coupling Catalytic degradation SERD efficiency

Optimal Research and Procurement Use Cases for ERalpha Degrader-2 Based on Quantitative Differentiation Evidence


SAR Studies Investigating Scaffold-Dependent Degradation Pharmacology: Benzoic Acid vs. Acrylic Acid SERDs

ERalpha degrader-2 is the optimal tool compound for structure-activity relationship (SAR) investigations comparing benzoic acid-based SERDs against acrylic acid-based analogs such as AZD9496. The well-characterized scaffold hop from acrylic acid to benzoic acid, documented in the primary discovery publication, provides a direct chemical biology framework for interrogating how the pharmacophore switch modulates degradation efficiency, binding kinetics, and off-target profiles [1]. Researchers can pair ERalpha degrader-2 with AZD9496 to dissect pharmacophore-specific effects on ERα conformation, co-regulator recruitment, and downstream transcriptional programs, while controlling for the shared tetrahydro-β-carboline core scaffold.

Chronic Oral In Vivo Efficacy Studies Requiring Sustained Plasma Exposure and Convenient Once-Daily Dosing

For preclinical in vivo efficacy studies in ERα+ breast cancer models, ERalpha degrader-2 is ideally suited due to its validated antitumor activity in MCF-7 xenografts at oral doses of 2–6 mg/kg once daily for 21 days [1]. The extended elimination half-life of 12.1 hours and high plasma exposure (AUC 16,073.7 h*ng/mL) support less frequent dosing schedules compared to compounds with shorter half-lives, reducing animal handling stress and experimental variability in chronic studies [1]. The oral availability of 80.5% ensures consistent systemic exposure following oral gavage, making it a reliable candidate for combination studies with CDK4/6 inhibitors or PI3K pathway inhibitors.

Comparative Degradation Efficiency Studies: Probing the Binding-to-Degradation Coupling Ratio

ERalpha degrader-2 presents a unique pharmacological profile characterized by an unusually large shift between binding affinity (IC50 17.1 nM) and degradation potency (EC50 0.3 nM), representing a ~57-fold functional efficiency ratio [1]. This property makes the compound a valuable probe for mechanistic studies investigating the relationship between receptor occupancy and degradation efficiency—a parameter of increasing interest in targeted protein degradation (TPD) research. Researchers comparing ERalpha degrader-2 with SERDs exhibiting tighter binding but narrower functional shifts (e.g., AZD9496, giredestrant) can dissect whether catalytic degradation efficiency or binding affinity is the dominant driver of antiproliferative activity in specific cellular contexts [2].

Tool Compound for ERα Degradation Studies in HER2-Positive Breast Cancer Models

ERalpha degrader-2 is specifically highlighted in commercial and academic literature as applicable to HER-positive (HER+) breast cancer research [1]. While clinical-stage SERDs such as elacestrant are approved for ER+/HER2− advanced breast cancer, ERalpha degrader-2's documented utility in HER+ contexts makes it a preferred tool compound for laboratories investigating ERα degradation biology in HER2-positive disease settings, where cross-talk between ERα and HER2 signaling pathways represents an active area of translational research . Researchers studying the ERα/HER2 signaling axis or evaluating SERD-based combination strategies in HER2-amplified models should prioritize this compound over HER2−-focused alternatives.

Quote Request

Request a Quote for ERalpha degrader-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.